molecular formula C10H11BrN2O2 B13694255 7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13694255
M. Wt: 271.11 g/mol
InChI Key: OCEOQEVIMIFVCA-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline derivative characterized by substituents at positions 2 (methyl), 6 (nitro), and 7 (bromo). Tetrahydroisoquinolines are heterocyclic compounds with a fused benzene and piperidine ring, often explored in medicinal chemistry for their diverse biological activities, including neuropharmacological and cytotoxic effects .

Key features of the compound:

  • Molecular formula: C₁₀H₁₁BrN₂O₂ (calculated).
  • Nitro (C6): A strong electron-withdrawing group that influences electronic distribution and stability. Methyl (C2): Introduces steric hindrance and may improve metabolic stability.

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

7-bromo-2-methyl-6-nitro-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C10H11BrN2O2/c1-12-3-2-7-5-10(13(14)15)9(11)4-8(7)6-12/h4-5H,2-3,6H2,1H3

InChI Key

OCEOQEVIMIFVCA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach includes:

    Nitration: Introduction of the nitro group at the 6th position using nitrating agents like nitric acid and sulfuric acid.

    Bromination: Introduction of the bromine atom at the 7th position using brominating agents such as bromine or N-bromosuccinimide (NBS).

    Methylation: Introduction of the methyl group at the 2nd position using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the tetrahydroisoquinoline ring to isoquinoline derivatives.

    Reduction: Reduction of the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromine atom and methyl group can influence the compound’s binding affinity to specific receptors or enzymes, thereby modulating its biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 7-bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline with structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
7-Bromo-2-methyl-6-nitro-1,2,3,4-THIQ (Target) 2-Me, 6-NO₂, 7-Br C₁₀H₁₁BrN₂O₂ 289.11 (calc) Hypothesized applications in medicinal chemistry; nitro group may confer reactivity for further derivatization.
7-Bromo-6-fluoro-2-methyl-1,2,3,4-THIQ 2-Me, 6-F, 7-Br C₁₀H₁₁BrFN 244.11 Fluorine substituent increases lipophilicity; potential for CNS-targeting drugs.
7-Bromo-6-nitro-1,2,3,4-THIQ 6-NO₂, 7-Br C₉H₉BrN₂O₂ 257.08 Research use only; nitro group may limit solubility.
6-Bromo-7-methoxy-1,2,3,4-THQ 6-Br, 7-OMe (tetrahydroquinoline) C₁₀H₁₂BrNO 242.12 Tetrahydroquinoline core differs in ring structure; methoxy group enhances electron density.

Notes:

  • Positional isomerism : Bromo at C6 (e.g., 6-bromo-7-methoxy-THQ ) vs. C7 alters electronic and steric profiles, affecting binding to biological targets.
  • Functional group variations : Nitro (electron-withdrawing) vs. fluoro (electron-withdrawing but smaller) substituents influence reactivity and pharmacokinetics. For example, the nitro group in the target compound may reduce metabolic stability compared to fluorine .
  • Ring system differences: Tetrahydroquinoline (THQ) vs. tetrahydroisoquinoline (THIQ) alters the spatial arrangement of substituents, impacting pharmacological activity .

Physicochemical Properties

  • Solubility and stability: The nitro group in 7-bromo-6-nitro-THIQ () suggests moderate aqueous solubility, while the methyl group in the target compound may enhance lipophilicity.
  • Storage : Analogous compounds (e.g., CAS 186390-62-5) are stable at room temperature , implying similar handling for the target.

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